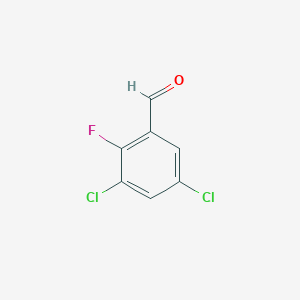

3,5-Dichloro-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 3,5-Dichloro-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQXAFWKFUOOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289486 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477535-42-5 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477535-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,5-Dichloro-2-fluorobenzaldehyde: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

In the landscape of drug discovery and fine chemical synthesis, halogenated aromatic aldehydes are indispensable scaffolds. The strategic placement of halogen atoms on a benzaldehyde core can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet potentially valuable, building block: 3,5-Dichloro-2-fluorobenzaldehyde (CAS Number: 477535-42-5 ).

The unique substitution pattern of this molecule—two chlorine atoms and a fluorine atom—presents a compelling case for its exploration in medicinal chemistry. The presence of fluorine is a well-established strategy to enhance metabolic stability and binding interactions, while the chlorine atoms offer sites for further functionalization and can contribute to the overall electronic and steric profile of derivative compounds.[1][2][3][4] This guide provides a comprehensive overview of its properties, plausible synthetic routes, and potential applications, offering a technical resource for researchers looking to leverage this compound in their synthetic endeavors. While specific research literature on this exact isomer is limited, this document consolidates available data and draws logical inferences from closely related analogues to provide a robust scientific narrative.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 3,5-Dichloro-2-fluorobenzaldehyde is not extensively documented in publicly available literature. However, we can infer its key physicochemical properties by examining a structurally related isomer, 2,4-Dichloro-5-fluorobenzaldehyde (CAS 86522-91-0).[5] This comparative approach provides a reliable baseline for experimental design.

| Property | Inferred Value for 3,5-Dichloro-2-fluorobenzaldehyde | Data Source (for 2,4-Dichloro-5-fluorobenzaldehyde) |

| CAS Number | 477535-42-5 | - |

| Molecular Formula | C₇H₃Cl₂FO | PubChem[5] |

| Molecular Weight | 193.00 g/mol | PubChem[5] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| XLogP3 | 2.7 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[5] |

Table 1: Physicochemical properties of 3,5-Dichloro-2-fluorobenzaldehyde, with some values inferred from the structural isomer 2,4-Dichloro-5-fluorobenzaldehyde.

The high electrophilicity of the aldehyde group, amplified by the electron-withdrawing nature of the three halogen substituents, is a key characteristic that dictates its reactivity in synthetic transformations.

Synthesis and Reaction Mechanisms: Charting a Path to a Novel Reagent

The commercial availability of 3,5-Dichloro-2-fluorobenzaldehyde is limited, with suppliers like Benchchem and Enamine listing it in their catalogs.[6][7] For researchers requiring larger quantities or in-house synthesis, two plausible synthetic routes are proposed, leveraging commercially available precursors.

Route 1: Reduction of 3,5-Dichloro-2-fluorobenzoyl chloride

A direct and high-yielding approach involves the reduction of the corresponding acid chloride, 3,5-Dichloro-2-fluorobenzoyl chloride (CAS 1529604-41-8) , which is available from suppliers such as BLD Pharm.[8] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to prevent over-reduction to the corresponding alcohol.

Diagram 1: Proposed Synthesis of 3,5-Dichloro-2-fluorobenzaldehyde via Reduction

Caption: Synthetic pathway from the corresponding benzoyl chloride.

Route 2: Deoxyfluorination of 3,5-Dichlorosalicylaldehyde

An alternative strategy involves the conversion of the hydroxyl group in 3,5-Dichlorosalicylaldehyde (CAS 90-60-8) to a fluorine atom. This transformation can be achieved using modern deoxyfluorination reagents.

Diagram 2: Proposed Synthesis via Deoxyfluorination

Caption: Synthesis from the 2-hydroxy analogue.

Experimental Protocol: A Step-by-Step Methodology

The following protocol details the synthesis of 3,5-Dichloro-2-fluorobenzaldehyde from its corresponding benzoyl chloride. This method is based on well-established literature procedures for the reduction of acyl chlorides to aldehydes.

Objective: To synthesize 3,5-Dichloro-2-fluorobenzaldehyde by the selective reduction of 3,5-Dichloro-2-fluorobenzoyl chloride.

Materials:

-

3,5-Dichloro-2-fluorobenzoyl chloride (1 eq.)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,5-Dichloro-2-fluorobenzoyl chloride (1 eq.) dissolved in anhydrous THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq.) in anhydrous THF is added dropwise to the stirred solution of the acid chloride over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3,5-Dichloro-2-fluorobenzaldehyde.

Applications in Drug Discovery and Development

Halogenated benzaldehydes are pivotal starting materials for a wide array of pharmacologically active compounds. The aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures through reactions such as Wittig olefination, aldol condensation, and reductive amination.

The specific substitution pattern of 3,5-Dichloro-2-fluorobenzaldehyde makes it a promising candidate for the synthesis of novel therapeutic agents:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. This aldehyde could be a precursor for novel heterocyclic systems designed to target specific kinase domains.

-

Antimicrobial Agents: Schiff bases derived from fluorinated benzaldehydes have shown antimicrobial properties.[9] Condensation of 3,5-Dichloro-2-fluorobenzaldehyde with various amines could yield a library of compounds for antimicrobial screening.

-

Agrochemicals: The structural motifs present in this molecule are also found in various pesticides and herbicides, suggesting its potential as a building block in agrochemical research.[10]

The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions.[1][3][4] The dichloro substitution pattern further modulates the electronic properties and provides additional vectors for diversification.

Conclusion

3,5-Dichloro-2-fluorobenzaldehyde represents a specialized yet promising building block for chemical synthesis, particularly in the realm of medicinal chemistry. While direct research on this compound is in its nascent stages, its structural features and the established utility of related halogenated benzaldehydes underscore its potential. The synthetic pathways outlined in this guide offer a practical approach for its preparation, enabling further investigation into its reactivity and application in the development of novel, high-value molecules. As the demand for sophisticated and functionally diverse chemical matter continues to grow in drug discovery, compounds like 3,5-Dichloro-2-fluorobenzaldehyde are poised to play an increasingly important role.

References

- Benchchem. (n.d.). 2,3-Dichloro-5-fluorobenzaldehyde.

- Benchchem. (n.d.). 3,5-Dichloro-2-fluorobenzaldehyde.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science.

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

- Benchchem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.

- Benchchem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde.

- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry.

- Taylor & Francis Online. (2006). RAPID, ONE-POT CONVERSION OF ARYL FLUORIDES INTO PHENOLS WITH 2-BUTYN-1-OL AND POTASSIUM t-BUTOXIDE IN DMSO.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

- PubMed. (2013). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

-

Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Retrieved from [Link]

- ResearchGate. (2017).

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

- Benchchem. (n.d.). 4-Fluorobenzaldehyde-2,3,5,6-D4.

- ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- ACS Publications. (1978). Preparation of aldehydes from acid chlorides using copper tetrahydroborate complexes. The Journal of Organic Chemistry.

- MDPI. (2023).

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EnamineStore [enaminestore.com]

- 7. 3,5-Dichloro-2-fluorobenzaldehyde | 477535-42-5 | Benchchem [benchchem.com]

- 8. 1529604-41-8|3,5-Dichloro-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3,5-Dichloro-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, spectral, and chemical properties of 3,5-dichloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document combines available information with data from closely related analogs and computational predictions to offer a valuable resource for researchers.

Molecular and Physical Properties

3,5-Dichloro-2-fluorobenzaldehyde, with the CAS number 477535-42-5, is a polysubstituted benzaldehyde derivative. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the aldehyde functional group, imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Table 1: Core Physical and Molecular Properties of 3,5-Dichloro-2-fluorobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | MySkinRecipes |

| Molecular Weight | 193.00 g/mol | MySkinRecipes |

| CAS Number | 477535-42-5 | MySkinRecipes |

| Appearance | Not explicitly available; likely a solid at room temperature based on related compounds. | Inferred |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | Inferred |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and one aldehydic proton. The aromatic protons would likely appear as doublets or doublet of doublets in the downfield region (typically 7-8 ppm) due to coupling with each other and potentially with the fluorine atom. The aldehydic proton will be a singlet further downfield (around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the aldehyde will be the most deshielded (typically 185-195 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling is expected to be observed for the carbon directly bonded to the fluorine and for adjacent carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be influenced by the electronic environment created by the chlorine and aldehyde groups.

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dichloro-2-fluorobenzaldehyde is predicted to exhibit characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl stretching of the aldehyde.

-

C-H Stretch (Aldehyde): A pair of medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 3,5-dichloro-2-fluorobenzaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight (193.00 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and chlorine-containing fragments, with M+2 and M+4 peaks having predictable relative intensities.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 3,5-dichloro-2-fluorobenzaldehyde is not widely published, it can be conceptually synthesized through methods common for halogenated benzaldehydes. A plausible synthetic route could involve the formylation of 1,3-dichloro-2-fluorobenzene.

Diagram 1: Conceptual Synthetic Pathway

Caption: A conceptual pathway for the synthesis of 3,5-dichloro-2-fluorobenzaldehyde.

The reactivity of 3,5-dichloro-2-fluorobenzaldehyde is dictated by its functional groups. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions. The halogenated aromatic ring is generally deactivated towards electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Research and Development

Halogenated benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. 3,5-Dichloro-2-fluorobenzaldehyde serves as a key building block in the production of pharmaceuticals and agrochemicals, such as herbicides and fungicides. Its unique substitution pattern allows for the introduction of specific functionalities that can modulate the biological activity and pharmacokinetic properties of target molecules.

In medicinal chemistry, the incorporation of fluorine and chlorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.

Safety and Handling

General Hazards of Related Compounds:

-

Skin and Eye Irritation: Many chlorinated and fluorinated benzaldehydes are known to be irritants.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Toxicity: Some halogenated aromatic compounds can be harmful if swallowed or absorbed through the skin.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3,5-Dichloro-2-fluorobenzaldehyde is a valuable, yet not extensively characterized, chemical intermediate. This guide has provided a consolidated overview of its known and predicted properties, potential synthetic routes, and applications. As research involving this molecule progresses, it is anticipated that more detailed experimental data will become available, further elucidating its chemical behavior and expanding its utility in scientific and industrial applications.

References

-

MySkinRecipes. 3,5-Dichloro-2-fluorobenzaldehyde. [Link]

-

ResearchGate. 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]

-

PubChem. 3,5-Dichlorobenzaldehyde. [Link]

-

ChemSynthesis. 3,5-dichloro-2-(4-fluorophenyl)-benzaldehyde. [Link]

-

PubChem. 2,4-Dichloro-5-fluorobenzaldehyde. [Link]

-

PubChem. 3,5-Dichlorosalicylaldehyde. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. [https://patents.google.

A Technical Guide to 3,5-Dichloro-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

3,5-Dichloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional substitution pattern—featuring two strongly electron-withdrawing chlorine atoms, a highly electronegative fluorine atom, and a reactive aldehyde moiety—renders it a valuable and versatile synthetic building block. The strategic placement of these halogens modulates the electronic properties and reactivity of the benzaldehyde core, making it an ideal precursor for complex molecular architectures. This guide provides a comprehensive overview of its core properties, outlines a logical synthetic strategy, details its chemical reactivity, and explores its applications for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Properties

The fundamental identity of 3,5-Dichloro-2-fluorobenzaldehyde is defined by its specific molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for unambiguous characterization via mass spectrometry.

| Identifier | Value |

| IUPAC Name | 3,5-Dichloro-2-fluorobenzaldehyde |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Cl)C=O |

| InChI Key | (Predicted) ZJCDUKSOKVLSQW-UHFFFAOYSA-N |

Section 2: Physicochemical & Spectroscopic Characterization

While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on established chemical principles and data from analogous halogenated benzaldehydes.[1]

Predicted Physicochemical Properties:

-

Appearance: Expected to be a white to off-white crystalline solid, typical for chlorinated benzaldehydes.

-

Solubility: Likely to exhibit low solubility in water but good solubility in common organic solvents such as methanol, dichloromethane, ethyl acetate, and acetone.

-

Melting Point: Estimated to be in the range of 40-70°C, based on isomers like 3-chloro-5-fluorobenzaldehyde (40-44°C) and dichlorinated benzaldehydes.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the anticipated spectral characteristics for 3,5-Dichloro-2-fluorobenzaldehyde.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Aldehyde Proton (CHO): A singlet or a narrow doublet (due to long-range coupling with fluorine) is predicted to appear far downfield, typically in the δ 9.8–10.2 ppm range.

-

Aromatic Protons: Two distinct signals are expected for the two aromatic protons. They will appear as doublets due to mutual meta-coupling (⁴JHH ≈ 2-3 Hz). The proton at C4 will likely be further coupled to the fluorine at C2 (⁴JHF), and the proton at C6 may show a smaller coupling to the fluorine (⁴JHF). These signals would be anticipated in the δ 7.5–8.0 ppm region.

-

-

¹³C NMR: The carbon spectrum will reflect the molecule's symmetry and the strong electronic effects of the substituents.

-

Carbonyl Carbon (C=O): A signal is expected around δ 188–192 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated. The carbons directly bonded to the halogens (C2, C3, C5) will show large one-bond carbon-fluorine coupling (¹JCF for C2) and will be significantly influenced by the chlorine atoms. The remaining carbons (C1, C4, C6) will also be clearly resolved.

-

-

¹⁹F NMR: A single resonance is expected, likely as a multiplet due to couplings with the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 192/194/196. The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 intensity ratio) will be a key diagnostic feature.

-

Fragmentation: A significant fragment corresponding to the loss of the aldehyde proton (M-1) is likely. Loss of CO (M-28) is also a common fragmentation pathway for benzaldehydes.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.[2]

-

C=O Stretch (Aldehyde): A strong, sharp band around 1700–1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two distinct, weaker bands are typically observed around 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹.[2]

-

C=C Stretch (Aromatic): Multiple bands in the 1450–1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Strong bands in the fingerprint region, typically 1000–1300 cm⁻¹ for C-F and 600–800 cm⁻¹ for C-Cl.

-

Section 3: Synthesis & Mechanistic Insights

The synthesis of polysubstituted benzaldehydes requires careful strategic planning to control regioselectivity.[3] A robust and plausible method for preparing 3,5-Dichloro-2-fluorobenzaldehyde involves the selective oxidation of the corresponding toluene precursor, 3,5-dichloro-2-fluorotoluene. This approach avoids harsh conditions that could compromise the aldehyde functionality.

Proposed Synthetic Workflow

A well-established method for this transformation is the oxidation using manganese dioxide (MnO₂), which is known for its mild and selective oxidation of benzylic alcohols to aldehydes. The toluene precursor can be first converted to the benzyl alcohol via free-radical bromination followed by hydrolysis.

Caption: Proposed three-step synthesis of the target aldehyde.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard organic synthesis methodologies.[4][5]

Step 1: Synthesis of 3,5-Dichloro-2-fluorobenzyl bromide

-

Reaction Setup: To a solution of 3,5-dichloro-2-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Execution: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.

-

Causality: AIBN acts as a radical initiator, and NBS is a specific reagent for allylic and benzylic bromination. CCl₄ is a standard non-polar solvent for such reactions.

-

Step 2: Synthesis of 3,5-Dichloro-2-fluorobenzyl alcohol

-

Reaction Setup: Dissolve the crude benzyl bromide from Step 1 in a mixture of acetone and water. Add calcium carbonate (CaCO₃, 1.5 eq) to the solution.

-

Execution: Stir the mixture vigorously at room temperature overnight. The CaCO₃ acts as a mild base to neutralize the HBr formed during the SN2 hydrolysis reaction, preventing side reactions.

-

Workup: Filter the mixture to remove CaCO₃. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the benzyl alcohol.

Step 3: Oxidation to 3,5-Dichloro-2-fluorobenzaldehyde

-

Reaction Setup: Dissolve the benzyl alcohol from Step 2 in dichloromethane (DCM). Add activated manganese dioxide (MnO₂, 5-10 eq by weight).

-

Execution: Stir the suspension at room temperature. The reaction is heterogeneous, so vigorous stirring is crucial. Monitor the disappearance of the alcohol starting material by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with DCM. Concentrate the filtrate in vacuo. The resulting crude aldehyde can be purified by silica gel column chromatography to yield the final product.

-

Causality: MnO₂ is a mild oxidant that selectively oxidizes benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid. DCM is an excellent solvent that does not interfere with the oxidation.

-

Section 4: Chemical Reactivity & Synthetic Utility

The reactivity of 3,5-Dichloro-2-fluorobenzaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon.[6] However, this reactivity is modulated by the powerful electron-withdrawing inductive effects of the three halogen substituents, which further increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]

Key reactions include:

-

Nucleophilic Addition: Reacts readily with organometallic reagents (e.g., Grignard, organolithium), cyanides, and other nucleophiles.

-

Condensation Reactions: Forms imines (Schiff bases) with primary amines and enamines with secondary amines under acid catalysis.[6] These reactions are fundamental in the synthesis of many heterocyclic compounds and pharmaceutical intermediates.

-

Reductions: Can be easily reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidations: Can be oxidized to 3,5-dichloro-2-fluorobenzoic acid using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, a key C=C bond-forming reaction.

-

Cannizzaro Reaction: As an aldehyde lacking an α-hydrogen, it is expected to undergo the Cannizzaro reaction in the presence of a strong base, yielding a disproportionation to the corresponding alcohol and carboxylate salt.[8]

Caption: Formation of a Schiff base from the title aldehyde.

Section 5: Applications in Research & Drug Development

The primary value of 3,5-Dichloro-2-fluorobenzaldehyde lies in its role as a versatile intermediate. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[9][10]

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[11][12]

-

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of a drug candidate.[10]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the pKa of nearby functional groups.[13] For example, it can lower the basicity of an adjacent amine, which can improve cell membrane permeability and oral absorption.[9]

-

Precursor for Heterocycles: The aldehyde functionality is a gateway to a vast array of heterocyclic ring systems (e.g., quinolines, pyrimidines, imidazoles) that form the core of many therapeutic agents.

This building block is therefore highly valuable for synthesizing novel candidates in oncology, infectious diseases, and neuroscience, where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical for success.

Section 6: Safety, Handling, & Storage

Based on data from structurally analogous chlorinated and fluorinated aromatic aldehydes, 3,5-Dichloro-2-fluorobenzaldehyde must be handled with significant care.[14][15]

-

Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation: Likely to be a skin irritant or corrosive.[16]

-

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[16]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

-

Acute Toxicity: May be harmful if swallowed or inhaled.[17]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[18]

-

Eye Protection: Use chemical splash goggles and a face shield.

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

-

-

Handling Procedures:

-

All manipulations should be performed inside a certified chemical fume hood to prevent inhalation exposure.[15]

-

Avoid generating dust.

-

Use in a well-ventilated area.

-

Ensure safety showers and eyewash stations are readily accessible.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[19]

-

References

-

PubChem. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660. National Center for Biotechnology Information. Available from: [Link].

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available from: [Link].

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link].

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link].

-

International Union of Crystallography. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCr. Available from: [Link].

-

Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink. Available from: [Link].

-

PubMed. The role of fluorine in medicinal chemistry. National Center for Biotechnology Information. Available from: [Link].

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. American Chemical Society. Available from: [Link].

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. American Chemical Society. Available from: [Link].

-

ResearchGate. Theoretical Analysis of the Electronic Spectra of Benzaldehyde. ResearchGate. Available from: [Link].

-

Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu. Available from: [Link].

-

OxyChem. CHLORINATED ORGANICS HANDBOOK. OxyChem. Available from: [Link].

-

USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. University of Southern California. Available from: [Link].

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available from: [Link].

-

Fiveable. Aromatic Aldehyde Definition. Fiveable. Available from: [Link].

-

CORE. Synthesis of Functionally Substituted Benzaldehydes. CORE. Available from: [Link].

-

ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available from: [Link].

-

Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. Available from: [Link].

-

Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Available from: [Link].

-

Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. Quora. Available from: [Link].

-

YouTube. Spectroscopic analysis of aldehydes and ketones. Benjamin Shepler. Available from: [Link].

-

Olin Chlor Alkali. chlorinated solvents - product stewardship manual. Olin. Available from: [Link].

-

ResearchGate. Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available from: [Link].

-

YouTube. Synthesis of poly-substituted benzenes. Andrew Parsons. Available from: [Link].

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available from: [Link].

Sources

- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. inhancetechnologies.com [inhancetechnologies.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 17. oxychem.com [oxychem.com]

- 18. ecolink.com [ecolink.com]

- 19. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dichloro-2-fluorobenzaldehyde. In the absence of experimentally acquired spectra in public literature, this document serves as a predictive guide based on established principles of NMR spectroscopy, substituent effects, and spin-spin coupling phenomena. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. This guide offers a detailed theoretical framework, including predictions of chemical shifts, multiplicities, and coupling constants, alongside a robust, field-proven protocol for the experimental acquisition of high-quality NMR data.

Introduction: The Structural Significance of 3,5-Dichloro-2-fluorobenzaldehyde

3,5-Dichloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents and agrochemicals. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an aldehyde group—creates a unique electronic environment around the benzene ring, making NMR spectroscopy an invaluable tool for its structural verification and the analysis of its purity.

The predictive analysis within this guide is grounded in the fundamental principles of chemical shifts, which are influenced by the electron-donating and electron-withdrawing properties of the substituents, and spin-spin coupling, which provides information about the connectivity of atoms. The presence of fluorine (¹⁹F), a spin-½ nucleus, is of particular importance as it introduces heteronuclear coupling with both protons (¹H) and carbons (¹³C), providing an additional layer of structural information.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-Dichloro-2-fluorobenzaldehyde is expected to exhibit two distinct signals in the aromatic region and one signal in the aldehydic region. The analysis of these signals is based on the additive effects of the substituents on the chemical shifts and the predictable coupling patterns.

Predicted Chemical Shifts (δ)

-

Aldehydic Proton (H-7): The proton of the aldehyde group is anticipated to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of δ 9.9 - 10.2 ppm . This significant downfield shift is a characteristic feature of aldehyde protons, primarily due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1]

-

Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and are expected to have distinct chemical shifts.

-

H-6: This proton is flanked by two chlorine atoms at the meta positions and is ortho to the aldehyde group. The cumulative electron-withdrawing effects of these groups will deshield H-6, placing its predicted chemical shift at approximately δ 7.8 - 8.0 ppm .

-

H-4: This proton is situated between a chlorine atom and a fluorine atom at its meta positions. Its chemical environment is also influenced by the para-aldehyde group. Its predicted chemical shift is expected to be slightly upfield compared to H-6, in the range of δ 7.6 - 7.8 ppm .

-

Predicted Multiplicity and Coupling Constants (J)

The spin-spin coupling interactions, particularly with the ¹⁹F nucleus, are key to interpreting the multiplicity of the signals.

-

Aldehydic Proton (H-7): This proton is expected to appear as a doublet . While too distant for significant coupling with the aromatic protons, it is likely to exhibit a four-bond coupling to the fluorine atom at position 2 (⁴JHF). The magnitude of this coupling is predicted to be small, around 1-3 Hz .

-

Aromatic Protons (H-4 and H-6):

-

H-6: This proton will be split by H-4 through a four-bond coupling (⁴JHH), which is typically small (around 2-3 Hz). More significantly, it will also be split by the fluorine at position 2 through a four-bond coupling (⁴JHF), with an expected magnitude of 4-6 Hz . Therefore, the signal for H-6 is predicted to be a doublet of doublets (dd) .

-

H-4: This proton will be split by H-6 (⁴JHH, ~2-3 Hz) and by the fluorine atom at position 2 through a three-bond coupling (³JHF). The ³JHF coupling is expected to be larger, in the range of 8-10 Hz . This will result in a doublet of doublets (dd) for the H-4 signal.

-

Table 1: Predicted ¹H NMR Data for 3,5-Dichloro-2-fluorobenzaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 (CHO) | 9.9 - 10.2 | d | ⁴JHF ≈ 1-3 |

| H-6 | 7.8 - 8.0 | dd | ⁴JHF ≈ 4-6, ⁴JHH ≈ 2-3 |

| H-4 | 7.6 - 7.8 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 3,5-Dichloro-2-fluorobenzaldehyde is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached atoms and their electronic effects, and the signals for carbons near the fluorine atom will exhibit splitting due to C-F coupling.

Predicted Chemical Shifts (δ)

-

Carbonyl Carbon (C-7): The carbonyl carbon of the aldehyde group is highly deshielded and is predicted to have a chemical shift in the range of δ 188 - 192 ppm .[2]

-

Aromatic Carbons (C-1 to C-6):

-

C-2 (C-F): The carbon directly bonded to the fluorine atom will experience a strong deshielding effect and will appear at a significantly downfield chemical shift for an aromatic carbon, predicted to be in the range of δ 158 - 162 ppm .

-

C-3 and C-5 (C-Cl): The carbons bonded to the chlorine atoms are also expected to be deshielded, with predicted chemical shifts around δ 135 - 139 ppm .

-

C-1 (C-CHO): The carbon atom to which the aldehyde group is attached is predicted to have a chemical shift in the range of δ 133 - 137 ppm .

-

C-6 and C-4 (C-H): The carbons bonded to protons are expected to be the most upfield of the aromatic carbons. C-6 is predicted to be around δ 130 - 134 ppm , and C-4 is predicted in the range of δ 125 - 129 ppm .

-

Predicted Multiplicity and Coupling Constants (J)

The coupling between ¹³C and ¹⁹F is a powerful tool for assigning the carbon signals.

-

C-2: This carbon will exhibit a large one-bond coupling with fluorine (¹JCF), resulting in a doublet with a predicted coupling constant of 240 - 260 Hz .[3]

-

C-1 and C-3: These carbons are two bonds away from the fluorine atom and will show smaller two-bond couplings (²JCF), appearing as doublets with predicted coupling constants of 20 - 25 Hz .[4]

-

C-4 and C-6: These carbons are three and four bonds away from the fluorine, respectively. They will likely appear as doublets or triplets with smaller coupling constants (³JCF and ⁴JCF) in the range of 2 - 8 Hz .

-

C-5: This carbon is meta to the fluorine and will show a smaller three-bond coupling (³JCF), appearing as a doublet with a predicted coupling constant of 5 - 10 Hz .

-

C-7: The carbonyl carbon may also show a small three-bond coupling to fluorine (³JCF), likely in the range of 2-5 Hz , appearing as a doublet .

Table 2: Predicted ¹³C NMR Data for 3,5-Dichloro-2-fluorobenzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-7 (C=O) | 188 - 192 | d | ³JCF ≈ 2-5 |

| C-2 | 158 - 162 | d | ¹JCF ≈ 240-260 |

| C-3 | 135 - 139 | d | ²JCF ≈ 20-25 |

| C-5 | 135 - 139 | d | ³JCF ≈ 5-10 |

| C-1 | 133 - 137 | d | ²JCF ≈ 20-25 |

| C-6 | 130 - 134 | d | ⁴JCF ≈ 2-8 |

| C-4 | 125 - 129 | d or t | ³JCF ≈ 2-8 |

Visualization of Molecular Structure and NMR Correlations

To aid in the interpretation of the predicted spectra, the following diagrams illustrate the molecular structure with atom numbering and the key spin-spin coupling interactions.

Figure 1: Molecular structure of 3,5-Dichloro-2-fluorobenzaldehyde with atom numbering.

Figure 2: Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling network.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3,5-Dichloro-2-fluorobenzaldehyde.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.

-

Analyte Purity: Ensure the sample of 3,5-Dichloro-2-fluorobenzaldehyde is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5] Ensure the solvent is dry and free of contaminants.[6]

-

Concentration:

-

Sample Handling:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

-

Figure 3: Workflow for NMR sample preparation and data acquisition.

NMR Instrument Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

-

Insertion and Locking: Insert the sample into the magnet. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, including the aldehyde proton, are captured.

-

Number of Scans (NS): For a sample of adequate concentration, 8 to 16 scans should be sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.[9]

-

-

¹³C NMR Acquisition Parameters:

-

Spectral Width (SW): A wider spectral width of about 220-240 ppm is necessary to cover the range of carbon chemical shifts.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) will be required depending on the sample concentration.

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3,5-Dichloro-2-fluorobenzaldehyde, offering valuable insights for its structural characterization. The predicted chemical shifts, multiplicities, and coupling constants, particularly the heteronuclear couplings to fluorine, serve as a robust framework for interpreting experimentally acquired data. The provided experimental protocol outlines the best practices for sample preparation and data acquisition to ensure high-quality, reliable NMR spectra. This guide is intended to empower researchers in their chemical analysis and structural elucidation endeavors.

References

-

Sci-hub.st. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

- Guan, Y., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.

-

Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]

- Abraham, R. J. (2007). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]

- Larive, C. K., & Korir, A. K. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts.

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.

- Dalvit, C., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- UC Davis NMR Facility. (2004, November 10). Acquisition Commands and Parameters.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

- Kuprov, I., et al. (2021). Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19598.

- Bruker. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.

- Kupka, T., & Stachów, M. (2019). Through-space spin–spin coupling constants involving fluorine: benchmarking DFT functionals. Magnetic Resonance in Chemistry, 57(8), 489-498.

- Tormena, C. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2236–2243.

- The Royal Society of Chemistry. (2016).

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- ResearchGate. (2007, July 19). Coupling of Protons with Fluorine.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3,5-Dichloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dichloro-2-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to this specific halogenated aromatic aldehyde. It offers a detailed, step-by-step protocol for sample preparation and spectral acquisition, emphasizing experimental causality and data integrity. The core of this guide is a meticulous interpretation of the spectral features, correlating absorption bands to the vibrational modes of the molecule's functional groups. This analysis is supported by comparative data from structurally similar compounds and established spectroscopic principles, ensuring a robust and authoritative interpretation.

Introduction: The Vibrational Fingerprint of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate structural features.[1] The principle lies in the fact that chemical bonds are not rigid; they vibrate at specific frequencies corresponding to the energy of infrared radiation. When the frequency of the radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the FT-IR spectrum.[2]

For a molecule as structurally complex as 3,5-Dichloro-2-fluorobenzaldehyde, the FT-IR spectrum is a rich tapestry of information. The presence of a carbonyl group (C=O) from the aldehyde, the aromatic ring with its C-H and C=C bonds, and the carbon-halogen bonds (C-Cl and C-F) all give rise to characteristic absorption bands. The precise position and intensity of these bands are subtly influenced by the electronic effects of the substituents and their positions on the benzene ring, making FT-IR a powerful tool for confirming the identity and purity of this compound.

This guide will first establish a robust experimental protocol for obtaining a high-quality FT-IR spectrum of solid 3,5-Dichloro-2-fluorobenzaldehyde. Subsequently, it will provide a detailed interpretation of the spectrum, assigning the observed absorption bands to their corresponding molecular vibrations.

Experimental Protocol: A Self-Validating System for Spectral Acquisition

The acquisition of a reliable FT-IR spectrum is paramount for accurate analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and minimizing artifacts.

Sample Preparation: The Nujol Mull Technique

For solid samples like 3,5-Dichloro-2-fluorobenzaldehyde, the Nujol (mineral oil) mull technique is a well-established and effective method for sample preparation.[1] This method involves grinding the solid sample to a fine powder and dispersing it in a mulling agent (Nujol) to reduce scattering of the infrared beam.[1]

Step-by-Step Methodology:

-

Sample Grinding: In a clean and dry agate mortar and pestle, place approximately 5-10 mg of 3,5-Dichloro-2-fluorobenzaldehyde. Grind the sample until it becomes a fine, uniform powder. The particle size should ideally be less than the wavelength of the incident infrared radiation to minimize scattering effects.[1]

-

Mulling: Add one to two drops of Nujol to the ground sample in the mortar. Continue to grind the mixture until a smooth, translucent paste is formed. The consistency should be similar to that of a thick cream.

-

Sample Mounting: Transfer a small amount of the mull onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

Sample Holder Assembly: Carefully place the "sandwich" of salt plates into the FT-IR sample holder.

Causality Behind Experimental Choices:

-

Agate Mortar and Pestle: Agate is a hard, non-porous material that prevents contamination of the sample.

-

Nujol as Mulling Agent: Nujol is a hydrocarbon oil that has a relatively simple infrared spectrum with a few, well-defined peaks, primarily in the C-H stretching and bending regions (around 2924, 1462, and 1377 cm⁻¹). These peaks can be easily identified and subtracted from the sample spectrum if necessary.

-

Salt Plates (KBr or NaCl): These materials are transparent to infrared radiation in the mid-IR region, making them ideal windows for holding the sample. They are, however, susceptible to moisture, so they must be handled in a dry environment.

FT-IR Spectrometer Parameters and Data Acquisition

The following are typical parameters for acquiring a high-quality FT-IR spectrum. These may be adjusted based on the specific instrument being used.

-

Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve the signal-to-noise ratio)

-

Background Scan: A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum. This allows for the subtraction of atmospheric water and carbon dioxide signals.

FT-IR Spectrum Analysis of 3,5-Dichloro-2-fluorobenzaldehyde

The FT-IR spectrum of 3,5-Dichloro-2-fluorobenzaldehyde is characterized by several key absorption bands that correspond to the different functional groups within the molecule. The interpretation of these bands is based on established group frequency correlations and comparison with data from structurally similar compounds. A closely related compound, 3,5-Dichloro-2-hydroxybenzaldehyde, provides valuable experimental data for comparison, with reported FT-IR peaks at 3066 (aromatic C-H stretch), 2856 (aldehyde C-H stretch), 1666 (C=O stretch), 1604 (C=C stretch), and various other bands in the fingerprint region.

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is primarily characterized by the stretching vibrations of C-H bonds.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3100 - 3000 cm⁻¹.[3] For 3,5-Dichloro-2-fluorobenzaldehyde, a weak to medium intensity band in this region is anticipated. The presence of electron-withdrawing halogen substituents can slightly shift these frequencies.

-

Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group (-CHO). This typically gives rise to two weak to medium bands in the region of 2850 - 2700 cm⁻¹.[4] One of these bands is often observed around 2720 cm⁻¹.[4] The presence of a band in this area is strong evidence for the aldehyde functional group.

Carbonyl Stretching Region (1800 - 1650 cm⁻¹)

-

C=O Stretching: The carbonyl (C=O) stretching vibration of an aldehyde is one of the most intense and characteristic absorptions in the IR spectrum.[5] For aromatic aldehydes, this band typically appears in the range of 1710 - 1685 cm⁻¹.[4] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes. The electron-withdrawing effects of the chlorine and fluorine atoms are expected to slightly increase the C=O stretching frequency. Therefore, a strong, sharp absorption band is predicted in the upper end of this range for 3,5-Dichloro-2-fluorobenzaldehyde.

Fingerprint Region (1600 - 400 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.[3]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane bending vibrations, in particular, are sensitive to the substitution pattern on the benzene ring and can provide valuable structural information.

-

Carbon-Halogen Stretching:

-

C-F Stretching: The C-F stretching vibration typically gives rise to a strong absorption in the range of 1400 - 1000 cm⁻¹. The exact position can vary depending on the molecular environment.

-

C-Cl Stretching: The C-Cl stretching vibrations are found in the lower frequency region of the spectrum, typically between 850 - 550 cm⁻¹.[3] For 3,5-Dichloro-2-fluorobenzaldehyde, two distinct C-Cl stretching bands may be observed.

-

Summary of Expected FT-IR Absorptions

The following table summarizes the expected characteristic FT-IR absorption bands for 3,5-Dichloro-2-fluorobenzaldehyde based on theoretical principles and data from similar compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 2850 - 2700 | Aldehyde C-H Stretch | Weak to Medium |

| 1710 - 1685 | C=O Stretch (Aldehyde) | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Stretch | Medium, Sharp |

| 1400 - 1000 | C-F Stretch | Strong |

| 850 - 550 | C-Cl Stretch | Medium to Strong |

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of 3,5-Dichloro-2-fluorobenzaldehyde, from sample preparation to final spectral interpretation.

Caption: Logical workflow for the FT-IR analysis of 3,5-Dichloro-2-fluorobenzaldehyde.

Conclusion

The FT-IR spectrum of 3,5-Dichloro-2-fluorobenzaldehyde provides a detailed and definitive confirmation of its molecular structure. The characteristic absorption bands for the aldehyde C-H and C=O groups, the aromatic C-H and C=C bonds, and the C-F and C-Cl bonds are all expected to be present in their respective regions. A thorough analysis of the spectrum, guided by the principles and protocols outlined in this guide, will enable researchers and scientists to confidently identify and characterize this important chemical entity. The combination of a robust experimental methodology and a detailed theoretical understanding of vibrational spectroscopy ensures the integrity and reliability of the analytical results.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

- Fan, Y., You, W., Liu, J.-L., Qian, H.-F., & Huang, W. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080.

Sources

Unraveling the Mass Spectral Fingerprint of 3,5-Dichloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzaldehyde scaffold, imparts distinct physicochemical properties that are crucial for its reactivity and biological activity. A thorough understanding of its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and the structural elucidation of its downstream products.

This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry data for 3,5-Dichloro-2-fluorobenzaldehyde. In the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and draws upon the known fragmentation patterns of structurally related halogenated aromatic compounds to present a robust predictive analysis.[1][2][3] As a Senior Application Scientist, the following sections are designed to not only present the predicted data but also to elucidate the underlying mechanistic rationale, thereby providing a self-validating framework for researchers in the field.

Molecular Characteristics

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its mass spectral behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₂FO | N/A |

| Molecular Weight | 193.00 g/mol | N/A |

| CAS Number | Not available in searched databases | N/A |

Note: The molecular weight is calculated using the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Predicting the Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV.[4][5] This process results in the formation of a molecular ion (M⁺˙), which is a radical cation. The excess energy imparted during ionization often leads to extensive fragmentation, providing a unique fingerprint of the molecule's structure.[1]

The predicted mass spectrum of 3,5-Dichloro-2-fluorobenzaldehyde will be characterized by a discernible molecular ion peak and a series of fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks appearing in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6][7]

Predicted Fragmentation Pathway

The fragmentation of the 3,5-Dichloro-2-fluorobenzaldehyde molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Diagram of the Predicted Fragmentation Pathway

Sources

A Comprehensive Technical Guide to the Solubility of 3,5-Dichloro-2-fluorobenzaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 3,5-dichloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of public data on this specific compound, this document focuses on providing a strong theoretical framework for predicting its solubility, alongside a detailed, field-proven experimental protocol for its precise determination.

Introduction: The Synthetic Potential of 3,5-Dichloro-2-fluorobenzaldehyde

3,5-Dichloro-2-fluorobenzaldehyde is a polysubstituted aromatic compound. Its unique arrangement of electron-withdrawing chloro and fluoro groups, combined with the reactive aldehyde functionality, makes it a valuable building block in medicinal chemistry and materials science.[1] The introduction of fluorine, in particular, can significantly enhance the biological activity and metabolic stability of drug candidates.[1] Understanding the solubility of this compound is paramount for its effective use in reaction media, for purification processes such as recrystallization, and for the formulation of final products.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 3,5-dichloro-2-fluorobenzaldehyde, we must first consider its molecular structure and resulting physicochemical properties.

Molecular Structure:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-dichloro-2-fluorobenzaldehyde (e.g., 20-30 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial.

-

Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. A good practice is to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

After the equilibration period, visually inspect each vial to ensure that an excess of the solid compound is still present. This confirms that the solution is saturated.

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) in a temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 3,5-dichloro-2-fluorobenzaldehyde in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard calibration curve).

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

-

Record the average solubility and the standard deviation for the triplicate samples for each solvent.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table for Experimental Solubility Data of 3,5-Dichloro-2-fluorobenzaldehyde at 25 °C:

| Solvent | Solvent Class | Solubility ( g/100 mL) ± SD | Solubility (mol/L) ± SD |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Dichloromethane (DCM) | Halogenated | ||

| Chloroform | Halogenated | ||

| Toluene | Nonpolar Aromatic | ||

| Hexane | Nonpolar Aliphatic | ||

| Diethyl Ether | Ethereal |

Conclusion

While published data on the solubility of 3,5-dichloro-2-fluorobenzaldehyde is scarce, a systematic approach based on its molecular structure and the properties of similar compounds allows for a reasoned prediction of its behavior in common laboratory solvents. This technical guide provides the necessary theoretical foundation and, most importantly, a detailed, actionable experimental protocol for researchers to determine the precise solubility of this versatile synthetic building block. Accurate solubility data is indispensable for optimizing reaction conditions, developing efficient purification strategies, and advancing the application of 3,5-dichloro-2-fluorobenzaldehyde in drug discovery and materials science.

References

-

PubChem. 2,4-Dichloro-5-fluorobenzaldehyde. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Chemistry For Everyone. What Affects Solubility Of Organic Compounds? YouTube. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-2-fluorobenzaldehyde

A Note on This Guide: A specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-fluorobenzaldehyde was not available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including 3,5-Dichlorobenzaldehyde, 2-Fluorobenzaldehyde, and other halogenated benzaldehydes. This approach provides a robust, albeit inferred, safety profile. Researchers, scientists, and drug development professionals should treat this information as a baseline and are strongly encouraged to obtain a compound-specific SDS from their supplier when available.

Section 1: Compound Identification and Inferred Hazard Profile

3,5-Dichloro-2-fluorobenzaldehyde is an aromatic aldehyde, a class of compounds widely utilized as synthetic intermediates in pharmaceutical and agrochemical research. The reactivity of the aldehyde functional group, combined with the electronic effects of the halogen substituents on the benzene ring, dictates its chemical behavior and, consequently, its toxicological profile.